3,5-Bis[(4-fluorobenzyl)sulfanyl]-1,2,4-thiadiazole
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Overview
Description
3,5-Bis[(4-fluorobenzyl)sulfanyl]-1,2,4-thiadiazole is an organic compound characterized by the presence of a thiadiazole ring substituted with two 4-fluorobenzylsulfanyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis[(4-fluorobenzyl)sulfanyl]-1,2,4-thiadiazole typically involves the reaction of 4-fluorobenzyl chloride with 3,5-dimercapto-1,2,4-thiadiazole in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis[(4-fluorobenzyl)sulfanyl]-1,2,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding thiol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The fluorobenzyl groups can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Mechanism of Action
The mechanism of action of 3,5-Bis[(4-fluorobenzyl)sulfanyl]-1,2,4-thiadiazole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s biological activity may be attributed to its ability to interact with enzymes or receptors, leading to modulation of cellular processes. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
3,5-Bis[(4-fluorobenzyl)sulfanyl]-1,2,4-thiadiazole can be compared with other thiadiazole derivatives, such as:
3,5-Bis(benzylsulfanyl)-1,2,4-thiadiazole: Similar structure but lacks the fluorine atoms, which may affect its chemical reactivity and biological activity.
3,5-Bis[(4-chlorobenzyl)sulfanyl]-1,2,4-thiadiazole: Contains chlorine instead of fluorine, which can lead to different chemical and biological properties.
3,5-Bis[(4-methylbenzyl)sulfanyl]-1,2,4-thiadiazole: Contains methyl groups instead of fluorine, potentially altering its reactivity and interactions
The presence of fluorine atoms in this compound makes it unique, as fluorine can significantly influence the compound’s chemical and biological properties, such as increasing its lipophilicity and metabolic stability.
Properties
IUPAC Name |
3,5-bis[(4-fluorophenyl)methylsulfanyl]-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2S3/c17-13-5-1-11(2-6-13)9-21-15-19-16(23-20-15)22-10-12-3-7-14(18)8-4-12/h1-8H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWHQAITCCQJOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NSC(=N2)SCC3=CC=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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